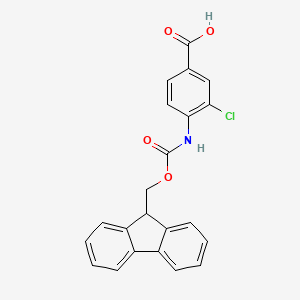
Lithium(1+) 3-bromooxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-bromooxetane-3-carboxylate: is an organolithium compound with the molecular formula C4H4BrLiO3 . It is a derivative of 3-bromooxetane, where the carboxylate group is bonded to a lithium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lithium(1+) 3-bromooxetane-3-carboxylate typically involves the reaction of 3-bromooxetane with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed in the industrial setting to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 3-bromooxetane-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetanes, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: Lithium(1+) 3-bromooxetane-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse organic compounds, which can be further utilized in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of lithium ions on cellular processes. Lithium compounds are known for their therapeutic effects in treating bipolar disorder, and research into similar compounds could provide insights into new treatments .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Lithium(1+) 3-bromooxetane-3-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and overall cellular function .
Comparison with Similar Compounds
3-Bromooxetane: A precursor to Lithium(1+) 3-bromooxetane-3-carboxylate, used in similar synthetic applications.
Lithium 3-bromopropionate: Another lithium carboxylate compound with comparable reactivity but different structural properties.
Lithium 2-bromoacetate: Similar in reactivity but with a different carbon backbone, leading to distinct chemical behavior.
Uniqueness: this compound stands out due to its unique oxetane ring structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
Molecular Formula |
C4H4BrLiO3 |
|---|---|
Molecular Weight |
186.9 g/mol |
IUPAC Name |
lithium;3-bromooxetane-3-carboxylate |
InChI |
InChI=1S/C4H5BrO3.Li/c5-4(3(6)7)1-8-2-4;/h1-2H2,(H,6,7);/q;+1/p-1 |
InChI Key |
DQAGGIICFJWXCN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C(CO1)(C(=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)

![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)


![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)


